N,N'-bis(2-nitrophenyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-nitrophenyl)butanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-nitrophenyl)butanediamide typically involves the reaction of 2-nitroaniline with butanediamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by a base like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N,N’-bis(2-nitrophenyl)butanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-nitrophenyl)butanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N,N’-bis(2-aminophenyl)butanediamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
N,N’-bis(2-nitrophenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2-nitrophenyl)butanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-hydroxyphenyl)butanediamide
- N,N’-bis(3-phenylpropyl)butanediamide
Uniqueness
N,N’-bis(2-nitrophenyl)butanediamide is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo reduction and substitution reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14N4O6 |
---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
N,N'-bis(2-nitrophenyl)butanediamide |
InChI |
InChI=1S/C16H14N4O6/c21-15(17-11-5-1-3-7-13(11)19(23)24)9-10-16(22)18-12-6-2-4-8-14(12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22) |
InChI Key |
RURNYMLMBDZRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.